
Spectroscopic Data of 2-Bromoethyl
Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromoethyl methacrylate

Cat. No.: B1266238 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromoethyl
methacrylate (2-BEMA), a versatile monomer employed in the synthesis of a wide array of

polymeric materials. This document is intended for researchers, scientists, and professionals in

drug development and materials science who utilize spectroscopic techniques for the

characterization of monomers and polymers. Herein, we delve into the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic signatures of 2-BEMA, offering a detailed

interpretation of the spectral data grounded in fundamental principles and supported by

established methodologies.

Introduction to 2-Bromoethyl Methacrylate
2-Bromoethyl methacrylate (CAS No. 4513-56-8) is an organic compound featuring a

methacrylate functional group and a bromoethyl ester.[1][2] Its chemical formula is C₆H₉BrO₂,

with a molecular weight of 193.04 g/mol .[1][3][4] The presence of both a polymerizable double

bond and a reactive bromine atom makes 2-BEMA a valuable building block in polymer

chemistry, enabling the synthesis of functional polymers through various polymerization

techniques and post-polymerization modifications. Accurate spectroscopic characterization is

paramount for confirming the identity and purity of the monomer, which is critical for ensuring

the desired properties and performance of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For 2-Bromoethyl methacrylate, both ¹H and ¹³C NMR provide unambiguous confirmation of
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its molecular structure.

¹H NMR Spectroscopy of 2-Bromoethyl Methacrylate
The ¹H NMR spectrum of 2-BEMA exhibits distinct signals corresponding to the different proton

environments within the molecule. The chemical shifts, multiplicities, and coupling constants

are key to assigning each resonance.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromoethyl Methacrylate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.1 Singlet 1H =CHₐ (cis to C=O)

~5.6 Singlet 1H =CHᵦ (trans to C=O)

~4.4 Triplet 2H -O-CH₂-CH₂Br

~3.6 Triplet 2H -O-CH₂-CH₂Br

~1.9 Singlet 3H -CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield signals at approximately 6.1 and 5.6 ppm are characteristic of the vinyl protons

of the methacrylate group. Their distinct chemical shifts are due to their different spatial

relationships with the carbonyl group. The two methylene groups of the ethyl chain appear as

triplets around 4.4 and 3.6 ppm, a result of spin-spin coupling with each other. The downfield

shift of the methylene group at ~4.4 ppm is attributed to the deshielding effect of the adjacent

oxygen atom of the ester group. Conversely, the methylene group at ~3.6 ppm is deshielded by

the neighboring bromine atom. The upfield singlet at approximately 1.9 ppm corresponds to the

methyl protons of the methacrylate group.

Caption: Molecular structure of 2-Bromoethyl methacrylate with ¹H NMR assignments.

¹³C NMR Spectroscopy of 2-Bromoethyl Methacrylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1266238?utm_src=pdf-body
https://www.benchchem.com/product/b1266238?utm_src=pdf-body
https://www.benchchem.com/product/b1266238?utm_src=pdf-body
https://www.benchchem.com/product/b1266238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹³C NMR spectrum provides complementary information, identifying all the unique carbon

environments in the 2-BEMA molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromoethyl Methacrylate

Chemical Shift (δ, ppm) Assignment

~166 C=O

~136 =C(CH₃)

~126 =CH₂

~65 -O-CH₂-

~29 -CH₂Br

~18 -CH₃

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166

ppm. The two sp² hybridized carbons of the vinyl group are found at ~136 ppm for the

quaternary carbon and ~126 ppm for the methylene carbon. The sp³ hybridized carbons of the

ethyl chain resonate at ~65 ppm for the carbon attached to the oxygen and ~29 ppm for the

carbon bearing the bromine atom. The upfield signal at ~18 ppm corresponds to the methyl

carbon.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 2-Bromoethyl methacrylate in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

Data Acquisition:
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Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum

and enhance sensitivity.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-BEMA shows characteristic absorption bands for the ester and

vinyl functionalities.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromoethyl Methacrylate

Wavenumber (cm⁻¹) Vibrational Mode

~3100-3000 =C-H stretch

~2960-2850 C-H stretch (aliphatic)

~1720 C=O stretch (ester)

~1640 C=C stretch (alkene)

~1160 C-O stretch (ester)

~650 C-Br stretch

Interpretation of the IR Spectrum:

The strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching

vibration of the ester group. The presence of the carbon-carbon double bond is confirmed by

the stretching vibration observed at approximately 1640 cm⁻¹. The C-H stretching vibrations of

the vinyl group appear in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretches are

observed between 2960 and 2850 cm⁻¹. The prominent band around 1160 cm⁻¹ is assigned to
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the C-O stretching of the ester linkage. The C-Br stretching vibration is typically observed in the

lower frequency region, around 650 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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